molecular formula C6H15ClN2O2S B1443219 Piperidin-4-ylmethanesulfonamide hydrochloride CAS No. 1251925-40-2

Piperidin-4-ylmethanesulfonamide hydrochloride

Cat. No. B1443219
M. Wt: 214.71 g/mol
InChI Key: XYOMFSBVGBCIRP-UHFFFAOYSA-N
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Description

Piperidin-4-ylmethanesulfonamide hydrochloride (CAS No. 1251925-40-2) is a chemical compound . It has a molecular formula of C6H15ClN2O2S and a molecular weight of 214.71 g/mol .


Molecular Structure Analysis

The molecular structure of Piperidin-4-ylmethanesulfonamide hydrochloride can be represented by the SMILES string C1CNCCC1CS(=O)(=O)N.Cl . The InChI representation is InChI=1S/C6H14N2O2S.ClH/c7-11(9,10)5-6-1-3-8-4-2-6;/h6,8H,1-5H2,(H2,7,9,10);1H .


Physical And Chemical Properties Analysis

Piperidin-4-ylmethanesulfonamide hydrochloride appears as a powder . It should be stored at room temperature .

Scientific Research Applications

1. Role in Beta(3) Adrenergic Receptor Agonism

Piperidin-4-ylmethanesulfonamide derivatives have been studied for their activity on the human beta(3)-adrenergic receptor. Such compounds show potent agonism at the beta(3) receptor, which can have implications for metabolic and cardiovascular diseases (Hu et al., 2001).

2. Potential in CNS Disorder Treatment

N-Alkylated arylsulfonamides of piperidin-4-yl derivatives exhibit properties as 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands. This suggests their potential application in treating central nervous system disorders (Canale et al., 2016).

3. Carbonic Anhydrase Inhibition

Piperidin-4-ylmethanesulfonamide compounds have been analyzed as inhibitors of carbonic anhydrase II, IX, and XII, important in various pharmacological applications. Their activity against these enzymes suggests potential uses in treatments for conditions like glaucoma, edema, and epilepsy (Moi et al., 2020).

4. Antimicrobial Properties

Certain piperidin-4-ylmethanesulfonamide derivatives exhibit significant antimicrobial activities, which can be beneficial in agricultural contexts, such as protecting tomato plants from bacterial and fungal pathogens (Vinaya et al., 2009).

5. Antioxidant and Anticholinesterase Activities

Piperidin-4-ylmethanesulfonamide compounds have shown antioxidant capacity and anticholinesterase activity, suggesting potential uses in the treatment of neurodegenerative diseases and managing oxidative stress (Karaman et al., 2016).

6. Anticancer Properties

Piperidin-4-ylmethanesulfonamide derivatives have demonstrated cytotoxic effects on cancer cell lines, particularly hepatocellular carcinoma. This indicates their potential as anticancer agents, with some compounds exhibiting selectivity and safety in cancer management (Eldeeb et al., 2022).

Safety And Hazards

The safety information for Piperidin-4-ylmethanesulfonamide hydrochloride indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

piperidin-4-ylmethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c7-11(9,10)5-6-1-3-8-4-2-6;/h6,8H,1-5H2,(H2,7,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOMFSBVGBCIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CS(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-4-ylmethanesulfonamide hydrochloride

CAS RN

1251925-40-2
Record name piperidin-4-ylmethanesulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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